molecular formula C8H8BrN3O B1520181 1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one CAS No. 1027512-29-3

1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one

Cat. No.: B1520181
CAS No.: 1027512-29-3
M. Wt: 242.07 g/mol
InChI Key: NFTRIXVTYIJOHF-UHFFFAOYSA-N
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Description

1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one (CAS 1027512-29-3) is a high-value bromopyrazine derivative serving as a key chemical building block in modern medicinal chemistry and anticancer drug discovery research. This compound features a pyrrolidin-2-one ring attached to a 5-bromopyrazine core, a structural motif prevalent in the design of novel bioactive molecules. Recent scientific studies highlight that bromopyrazine derivatives, such as the closely related 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrate significant promise as anticancer agents, showing potent cytotoxic effects against diverse cell lines including Jurkat, HeLa, and MCF-7 cells . The mechanism of action for these advanced derivatives involves the effective arrest of the cell cycle in the sub-G1 phase, indicating the induction of apoptosis, and exhibits complementary antiangiogenic properties by inhibiting blood vessel formation in tumor tissues . Furthermore, computational docking studies suggest that such compounds can act as potential inhibitors of key enzymes like matrix metalloproteinase (MMP-2 and MMP-9), which are crucial targets in cancer therapy due to their role in tumor metastasis . Researchers utilize this compound as a critical precursor for developing targeted therapies. It is supplied as a powder and must be stored in an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-bromopyrazin-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-4-11-7(5-10-6)12-3-1-2-8(12)13/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTRIXVTYIJOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidinone ring and a bromopyrazine moiety. The molecular formula is C8H8BrN3O, with a molecular weight of 232.07 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC8H8BrN3O
Molecular Weight232.07 g/mol
Canonical SMILESC1CC(=O)N(C1)C2=NC(=C(N2)Br)C=N

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study synthesized a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which demonstrated significant cytotoxic effects against various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The compound exhibited an IC50 value of 4.64 ± 0.08 µM in Jurkat cells, indicating potent antiproliferative activity .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Cell Cycle Arrest: BPU was shown to induce cell cycle arrest in the sub-G1 phase, leading to apoptosis in cancer cells .
  • Antiangiogenic Activity: In vivo studies using the chick chorioallantoic membrane (CAM) assay revealed that BPU inhibited angiogenesis, suggesting its potential to restrict tumor growth by preventing blood vessel formation .
  • Molecular Interactions: Computational docking studies indicated that BPU binds effectively to matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and angiogenesis .

Case Studies

A recent publication detailed the synthesis and evaluation of BPU as an anticancer agent. The study employed various in vitro assays to assess cell viability and proliferation rates across different cancer cell lines. The findings suggested that BPU could serve as a lead compound for further development into effective anticancer therapies .

Summary of Findings

The biological activity of this compound derivatives shows promise in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis through multiple mechanisms. Further research is warranted to explore their full therapeutic potential and optimize their efficacy.

Comparison with Similar Compounds

The biological and chemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent groups. Below is a detailed comparison of 1-(5-bromopyrazin-2-yl)pyrrolidin-2-one with structurally or functionally related compounds:

Structural Analogs with Halogenated Pyrazine/Pyrimidine Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties/Activities References
This compound 5-Bromopyrazine 242.08 Intermediate for drug synthesis; bromine enhances electrophilic substitution potential
1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one 3-Chloropyrazine 199.62 Positional isomer; chlorine may alter electronic properties and binding affinity
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine 5-Bromopyrimidine 243.09 Pyrimidine vs. pyrazine core; differences in aromaticity and hydrogen-bonding capacity

Key Insights :

  • The position of halogenation (e.g., 5-bromo vs. 3-chloro on pyrazine) significantly impacts electronic distribution and steric interactions, affecting reactivity in cross-coupling reactions .
  • Pyrimidine analogs (e.g., 5-bromopyrimidine derivatives) exhibit distinct pharmacokinetic profiles due to altered solubility and metabolic stability compared to pyrazine-based compounds .
Antiarrhythmic and Cardiovascular Agents
Compound Name Substituent Key Activities References
1-{3-[4-(2-Chlorophenyl)piperazin-1-yl]-propyl}-pyrrolidin-2-one Arylpiperazine α1-AR affinity (pKi = 7.13); prophylactic antiarrhythmic ED50 = 1.0 mg/kg (iv) in rats
S-73 (1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) Arylpiperazine + difluoro Hypotensive effects >1 hour at 2.5 mg/kg (iv); α1/α2-adrenolytic activity
This compound Bromopyrazine Limited direct activity data; primarily a synthetic intermediate

Key Insights :

  • Arylpiperazine-substituted pyrrolidin-2-ones (e.g., compound 7 in ) exhibit strong α-adrenergic receptor binding , whereas the bromopyrazine analog lacks reported receptor activity, highlighting the critical role of substituents in targeting specific pathways.
  • The alkyl chain length (e.g., propyl vs. butyl in S-73) influences pharmacokinetics, with longer chains enhancing duration of action .
Neuroactive and Antioxidant Derivatives
Compound Name Substituent Key Activities References
1-(4-Methoxybenzyl)-3-(4-(4-fluorobenzoyl)piperidin-1-yl)pyrrolidin-2-one (10b) Benzylated + piperidine Anti-Alzheimer’s activity; acetylcholinesterase inhibition comparable to donepezil
1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-1,2,4-triazol-3-yl)pyrrolidin-2-one Chlorohydroxyphenyl + triazole Antioxidant activity 1.35× ascorbic acid (DPPH assay)

Key Insights :

  • Benzylation (e.g., compound 10b) enhances blood-brain barrier penetration, critical for neuroactive agents .
  • Antioxidant activity in chlorohydroxyphenyl derivatives correlates with electron-donating groups (e.g., hydroxyl and thioxo-triazole), absent in the bromopyrazine analog .
Comparative Data Table
Property This compound 1-(3-Chloropyrazin-2-yl)pyrrolidin-2-one S-73 (Antiarrhythmic) 10b (Anti-Alzheimer’s)
Molecular Weight 242.08 199.62 381.34 438.50
Halogen/Substituent 5-Bromopyrazine 3-Chloropyrazine 2,4-Difluorophenyl 4-Methoxybenzyl
Biological Activity Synthetic intermediate N/A α1/α2-Adrenolytic Acetylcholinesterase inhibition
Therapeutic Area Materials science N/A Cardiovascular Neurodegenerative

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Bromopyrazin-2-yl)pyrrolidin-2-one typically involves the nucleophilic substitution or coupling of a 5-bromopyrazin-2-yl halide or equivalent electrophile with pyrrolidin-2-one or its derivatives. The key steps include:

  • Activation of the pyrazine ring at the 2-position with a bromine substituent at the 5-position.
  • Nucleophilic attack by the nitrogen of pyrrolidin-2-one to form the N-aryl bond.
  • Purification and characterization of the final product.

Detailed Preparation Method from Patent US11248001B2

A representative preparation method is described in patent US11248001B2, which discloses PCSK9 inhibitors including this compound derivatives. The synthesis involves:

  • Starting Materials:

    • 5-Bromopyrazin-2-yl halide (commonly chloride or bromide)
    • Pyrrolidin-2-one (lactam)
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are used to dissolve reactants.
    • Base: Mild bases like triethylamine or cesium carbonate to deprotonate the lactam nitrogen, increasing nucleophilicity.
    • Temperature: Moderate heating (typically 50–100°C) to promote coupling.
    • Time: Several hours (4–24 h) depending on scale and reactivity.
  • Procedure:

    • Dissolve 5-bromopyrazin-2-yl halide and pyrrolidin-2-one in DMF.
    • Add base (e.g., triethylamine) slowly under stirring.
    • Heat the mixture under nitrogen atmosphere to the desired temperature.
    • Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
    • Upon completion, quench the reaction with water.
    • Extract the product into an organic solvent such as ethyl acetate.
    • Wash organic layers with brine, dry over magnesium sulfate, and concentrate.
    • Purify by flash chromatography or preparative HPLC.
  • Yield and Purity:

    • Yields typically range from 60% to 85%.
    • Purity confirmed by 1H NMR spectroscopy, mass spectrometry, and elemental analysis.

Reaction Scheme Summary

Step Reagents/Conditions Outcome
1 5-Bromopyrazin-2-yl halide + Pyrrolidin-2-one + Base (e.g., triethylamine) in DMF Nucleophilic substitution to form this compound
2 Workup with water, extraction with ethyl acetate Isolation of crude product
3 Purification by flash chromatography or preparative HPLC Pure target compound

Analytical Characterization

The compound is characterized using:

  • 1H NMR Spectroscopy: Signals corresponding to pyrrolidin-2-one ring protons and aromatic pyrazine protons confirm structure.
  • Mass Spectrometry: Molecular ion peak consistent with C9H9BrN3O.
  • Chromatography: High-performance liquid chromatography (HPLC) confirms purity >95%.

Notes on Optimization and Variations

  • Base Selection: Cesium carbonate may improve yields by stronger deprotonation.
  • Solvent Variations: Use of acetonitrile or dimethyl sulfoxide (DMSO) can be explored for solubility and reaction rate optimization.
  • Temperature Control: Excessive heating may cause decomposition; controlled heating is essential.
  • Scale-Up Considerations: Stirring efficiency and inert atmosphere are critical for larger batch synthesis.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting Material 5-Bromopyrazin-2-yl halide Commercially available or synthesized
Nucleophile Pyrrolidin-2-one Lactam nitrogen nucleophile
Base Triethylamine, Cesium carbonate Facilitates nucleophilic substitution
Solvent DMF, Acetonitrile, DMSO Polar aprotic solvents preferred
Temperature 50–100°C Moderate heating to promote reaction
Reaction Time 4–24 hours Monitored by TLC or LC-MS
Workup Water quench, ethyl acetate extraction Standard organic extraction
Purification Flash chromatography, preparative HPLC Ensures high purity
Yield 60–85% Dependent on conditions

Q & A

Q. What are the optimal synthetic routes for 1-(5-bromopyrazin-2-yl)pyrrolidin-2-one, and how can reaction conditions be tailored to improve yield?

The synthesis of bromopyrazine-pyrrolidinone derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, analogous compounds are synthesized via coupling reactions using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base under controlled heating (150°C) . Yield optimization requires adjusting stoichiometry, solvent selection, and reaction time. Purification via column chromatography or recrystallization is often employed to isolate high-purity products .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in bromopyrazine-pyrrolidinone derivatives?

1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For instance, coupling constants in aromatic regions distinguish between pyrazine and pyrrolidinone ring protons. DEPT-135 experiments identify secondary and tertiary carbons, while 2D NMR (e.g., COSY, HSQC) maps connectivity between bromopyrazine and pyrrolidinone moieties . Comparative analysis with analogous compounds (e.g., fluoropyrimidine derivatives) helps validate assignments .

Q. What spectroscopic techniques are most reliable for assessing purity and stability of this compound under varying storage conditions?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (MS) confirms molecular ion peaks and detects degradation products. Stability studies under humidity, light, and temperature stress (e.g., 40°C/75% RH) coupled with Fourier-transform infrared (FTIR) spectroscopy monitor functional group integrity .

Advanced Research Questions

Q. How can X-ray crystallography address challenges in resolving electron density ambiguities in bromopyrazine-pyrrolidinone crystals?

Single-crystal X-ray diffraction, refined using SHELXL , resolves conformational flexibility in the pyrrolidinone ring and bromopyrazine orientation. For example, disorder in the bromine position can be modeled with split occupancy and restrained refinement. High-resolution data (d-spacing < 0.8 Å) and TWIN commands in SHELX handle twinning issues common in heterocyclic crystals .

Q. What computational strategies reconcile discrepancies between experimental NMR data and predicted spectra for this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR chemical shifts, identifying discrepancies due to solvent effects or dynamic conformations. Molecular dynamics (MD) simulations model ring puckering in pyrrolidinone, which affects proton coupling constants. Hybrid methods combining experimental data and computational corrections improve accuracy .

Q. How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a directing group in Suzuki-Miyaura couplings, with reactivity dependent on pyrazine ring electronics. Steric hindrance from the pyrrolidinone ring may slow transmetallation steps. Control experiments with non-brominated analogs and kinetic studies (e.g., monitoring via in situ IR) quantify these effects .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with biological targets, and how are false positives mitigated?

High-throughput screening (HTS) using fluorescence polarization or surface plasmon resonance (SPR) identifies binding to kinases or GPCRs. Counter-screening against off-target proteins (e.g., albumin) and orthogonal assays (e.g., microscale thermophoresis) reduce false positives. Dose-response curves validate specificity .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting crystallographic and computational data regarding the compound’s tautomeric forms?

Tautomerism in the pyrrolidinone ring (e.g., lactam-lactim equilibrium) can produce conflicting X-ray and DFT results. High-pressure crystallography or low-temperature data collection stabilizes dominant tautomers. QM/MM simulations incorporating crystal packing effects align computational models with experimental observations .

Q. What statistical approaches resolve variability in biological activity data across different assay platforms?

Meta-analysis using standardized metrics (e.g., pIC50) and Bland-Altman plots identifies platform-specific biases. Bootstrapping methods assess confidence intervals, while multivariate regression accounts for variables like cell line heterogeneity or assay sensitivity .

Structural and Mechanistic Insights

Q. How does the compound’s three-dimensional conformation impact its pharmacokinetic properties?

Molecular docking (AutoDock Vina) and molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations predict binding modes and solvation effects. LogP calculations and in vitro permeability assays (Caco-2 monolayers) correlate pyrrolidinone ring puckering with membrane penetration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one
Reactant of Route 2
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1-(5-Bromopyrazin-2-YL)pyrrolidin-2-one

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